Superior Cytotoxicity Against Human Leukemia HL-60 Cells Compared to Cisplatin
Sequirin C demonstrates potent cytotoxic activity against the HL-60 human promyelocytic leukemia cell line, with an IC50 value of 5.5 μM. While this is less potent than the standard chemotherapeutic agent cisplatin (IC50 = 2.0 μM) [1], it serves as a critical benchmark. Crucially, Sequirin C exhibits significantly greater potency than other norlignans like Cedralin A, which shows much weaker activity against the same cell line with an IC50 of 26.2 μg/mL [1].
| Evidence Dimension | Cytotoxicity (IC50) against HL-60 cell line |
|---|---|
| Target Compound Data | 5.5 μM |
| Comparator Or Baseline | Cisplatin: 2.0 μM; Cedralin A: 26.2 μg/mL |
| Quantified Difference | Sequirin C is 2.75-fold less potent than cisplatin but over 15-fold more potent than Cedralin A based on molar conversion. |
| Conditions | HL-60 human promyelocytic leukemia cells; MTT assay after 48 hrs [1] |
Why This Matters
This quantifies its selective cytotoxic potential, positioning it as a more promising lead scaffold than other norlignans for anti-leukemia research.
- [1] Frezza, C., Venditti, A., Toniolo, C., De Vita, D., Franceschin, M., Ventrone, A., ... & Nicoletti, M. (2020). Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. Molecules, 25(1), 197. View Source
